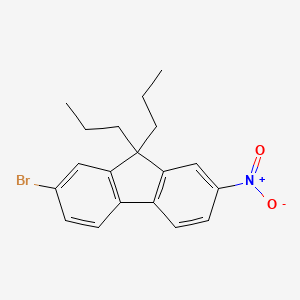
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- is a chemical compound with the molecular formula C16H18BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, nitro, and dipropyl groups attached to the fluorene core
Preparation Methods
The synthesis of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- typically involves multiple steps, starting with the bromination of fluorene to introduce the bromine atom at the 2-position This is followed by nitration to add the nitro group at the 7-positionThe reaction conditions for each step vary, with bromination often requiring the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, nitration using nitric acid or a nitrating mixture, and alkylation using propyl halides in the presence of a base .
Chemical Reactions Analysis
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide
Scientific Research Applications
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets .
Comparison with Similar Compounds
Similar compounds to 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- include:
2-Bromo-7-nitro-9H-fluorene: Lacks the dipropyl groups, making it less hydrophobic and potentially less bioactive.
2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene: Contains dimethyl groups instead of dipropyl groups, which may affect its reactivity and solubility.
7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic acid: Contains a boronic acid group, making it useful in Suzuki coupling reactions
These comparisons highlight the unique structural features of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- that contribute to its distinct chemical and biological properties.
Properties
CAS No. |
656238-35-6 |
|---|---|
Molecular Formula |
C19H20BrNO2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-bromo-7-nitro-9,9-dipropylfluorene |
InChI |
InChI=1S/C19H20BrNO2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
PXIUUSVBZMAVPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


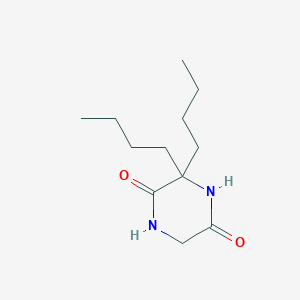
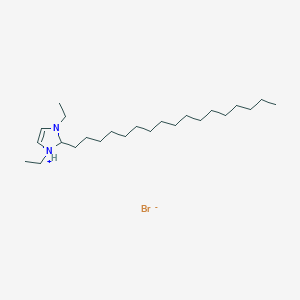
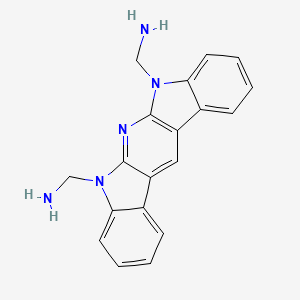
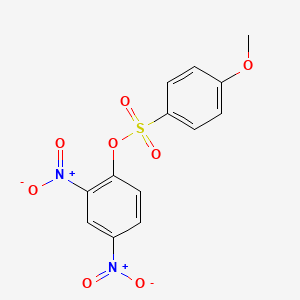
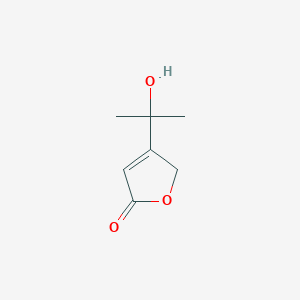

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
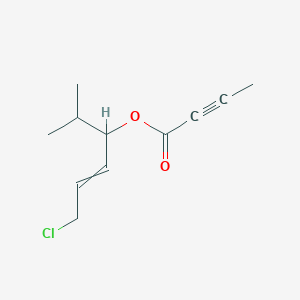
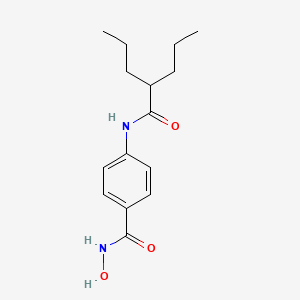
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)

